N-(2-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propyl)-3-phenylpropanamide
Description
N-(2-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propyl)-3-phenylpropanamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-a]pyridine core, a bicyclic scaffold known for its pharmacological relevance in kinase inhibition and central nervous system (CNS) targeting. The molecule includes a 2-methylpropyl side chain at position 1 of the triazole ring and a 3-phenylpropanamide substituent, which may enhance lipophilicity and receptor binding.
Properties
Molecular Formula |
C19H22N4O |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-3-phenylpropanamide |
InChI |
InChI=1S/C19H22N4O/c1-14(2)18(19-22-21-16-10-6-7-13-23(16)19)20-17(24)12-11-15-8-4-3-5-9-15/h3-10,13-14,18H,11-12H2,1-2H3,(H,20,24) |
InChI Key |
KPENBIXVWFZKRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=NN=C2N1C=CC=C2)NC(=O)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propyl)-3-phenylpropanamide typically involves multiple steps. One common method includes the nucleophilic substitution reaction of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol . The reaction is usually carried out in a solvent like dimethylformamide (DMF) with anhydrous potassium carbonate as a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Amide Bond Formation
-
Coupling Reagents : The amide bond between the 3-phenylpropanamide and the 2-methylpropyl group is likely formed using EDC/NHS or HOBt/DCC to activate the carboxylic acid (from 3-phenylpropanoic acid) .
-
Reaction Conditions : Solvents like dichloromethane or DMF at room temperature or under reflux may be used, depending on the reactivity of intermediates.
Reactivity of Functional Groups
The compound’s reactivity is influenced by its amide bond , aromatic rings , and heterocyclic nitrogen atoms .
Amide Hydrolysis
-
Acidic/Basic Conditions : The amide bond can hydrolyze to yield a carboxylic acid and amine, particularly under strong acidic (e.g., HCl, H2O) or basic (e.g., NaOH, EtOH) conditions.
-
Enzymatic Degradation : In biological systems, proteases may cleave the amide bond, though specificity depends on adjacent groups.
Triazolopyridine Ring Reactivity
-
Electrophilic Substitution : The fused triazolopyridine ring may undergo electrophilic substitution at positions influenced by electron-donating/withdrawing groups. For example, substitution at the 6-position (phenyl group) could occur via Friedel-Crafts alkylation .
-
Coordination Chemistry : The nitrogen-rich heterocycle can act as a ligand for metal ions, forming complexes with potential applications in catalysis or sensing .
Alkyl Chain Stability
-
Oxidation : The 2-methylpropyl chain is relatively stable under mild conditions but may oxidize under strong oxidizing agents (e.g., KMnO4, H2O2) to form ketones or alcohols.
Stability and Degradation Pathways
Biological Interactions
While not directly tested for this compound, related triazolopyridines exhibit:
-
Enzyme Inhibition : Selectivity for targets like p38 MAP kinase (e.g., triazolo[4,3-a]pyridin-3(2H)-one derivatives) .
-
Antimicrobial/Anticancer Activity : Triazolopyridines often show bioactivity due to their ability to interact with DNA or proteins .
Analytical Methods
Scientific Research Applications
Cancer Immunotherapy
Recent studies have identified derivatives of the [1,2,4]triazolo[4,3-a]pyridine scaffold as promising inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer progression and immune evasion. Inhibitors of IDO1 can enhance the immune response against tumors:
- Mechanism : By inhibiting IDO1, these compounds can prevent the degradation of tryptophan, thereby boosting T-cell activity and enhancing anti-tumor immunity.
- Research Findings : A study demonstrated that compounds derived from this scaffold exhibited sub-micromolar potency against IDO1 with excellent metabolic stability and selectivity towards other heme-containing enzymes .
Neuropharmacology
The triazolo-pyridine derivatives have shown promise in treating various neurological disorders due to their interaction with neurotransmitter systems:
- Serotonin Reuptake Inhibition : Some derivatives have been evaluated for their ability to inhibit the synaptosomal uptake of serotonin (5-hydroxytryptamine), which is crucial in managing conditions like depression and anxiety .
- Potential for Novel Antidepressants : The structural similarity to known antidepressants suggests that these compounds could serve as lead candidates for developing new treatments .
Case Study 1: IDO1 Inhibition
In a comprehensive study published in a peer-reviewed journal, researchers synthesized several analogs based on the triazolo-pyridine structure. The most potent compounds were tested in vitro against A375 melanoma cells, showing significant cytotoxic effects and inhibition of IDO1 activity. The results indicated a promising avenue for developing new cancer immunotherapies .
Case Study 2: Serotonergic Activity
Another study focused on synthesizing triazolo-pyridine derivatives to assess their serotonin reuptake inhibition properties. The findings revealed that certain compounds not only inhibited serotonin uptake but also demonstrated favorable pharmacokinetic profiles in animal models, indicating their potential as antidepressant agents .
Comparative Analysis of Applications
Mechanism of Action
The mechanism of action of N-(2-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propyl)-3-phenylpropanamide involves its interaction with specific molecular targets. For instance, some triazolopyridine derivatives act as inhibitors of enzymes like c-Met and VEGFR-2, which are involved in cancer cell proliferation . The compound may bind to these enzymes, inhibiting their activity and thereby reducing cell growth and inducing apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes structural and physicochemical differences between the target compound and related molecules from the evidence:
*Calculated based on structural formula.
Key Differences and Implications
- Core Heterocycle: The target’s [1,2,4]triazolo[4,3-a]pyridine core differs from Example 53’s pyrazolo-pyrimidine-chromenone hybrid () and ’s pyrrolo-triazolo-pyrazine. Impurity B () shares the triazolo-pyridine core but replaces the amide with a ketone and introduces a piperazine group, likely reducing metabolic stability compared to the target’s amide .
Substituent Effects :
- The target’s 3-phenylpropanamide group increases hydrophobicity, which may enhance membrane permeability relative to Example 53’s polar sulfonamide and fluorophenyl motifs .
- ’s trifluoropropyl and pyrrolidine substituents introduce strong electron-withdrawing effects and conformational rigidity, which could improve target selectivity but reduce solubility .
Synthetic Pathways :
- Example 53 () was synthesized via Suzuki-Miyaura coupling, a common method for aryl-aryl bond formation. The target compound may require similar cross-coupling strategies for triazolo-pyridine functionalization .
- Impurity B () likely arises from alkylation or condensation reactions involving piperazine intermediates, highlighting the need for stringent purification in triazolo-pyridine synthesis .
Research Findings and Data Gaps
- Physicochemical Properties: The target’s amide group and phenylpropanamide chain suggest moderate solubility in polar aprotic solvents (e.g., DMSO), contrasting with Example 53’s chromenone-derived low solubility . No melting point data are available for the target, but its molecular weight (~377 g/mol) aligns with orally bioavailable small molecules.
Biological Relevance :
- While ’s impurities are pharmacologically inactive, their structural similarity to the target underscores the importance of regiochemical control during synthesis to avoid off-target effects .
- Fluorinated analogs (e.g., Example 53) exhibit enhanced binding affinity in kinase targets, suggesting that halogenation of the target’s phenyl group could optimize activity .
Biological Activity
N-(2-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propyl)-3-phenylpropanamide is a complex organic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and pharmacological applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈N₄O₂ |
| Molecular Weight | 298.34 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC(C)C(C1=NN=C2N1C=CC=C2)NC(=O)CC3=CNC4=CC=CC=C43 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process includes the formation of the triazolopyridine moiety followed by coupling it with the phenylpropanamide structure under specific reaction conditions. This multi-step approach allows for the precise control of the compound's structural characteristics essential for its biological activity .
This compound exhibits significant biological activity primarily through its inhibition of specific protein kinases. Notably, it acts as an inhibitor of p38 mitogen-activated protein kinase (MAPK), which is crucial for cellular responses to stress and inflammation. This inhibition suggests potential therapeutic applications in treating inflammatory diseases and certain types of cancer .
Pharmacological Applications
The compound has shown promise in various pharmacological contexts:
- Anti-inflammatory Activity : Inhibition of p38 MAPK can lead to reduced inflammation, making it a candidate for treating conditions such as rheumatoid arthritis and other inflammatory disorders .
- Antimicrobial Properties : Preliminary studies indicate that derivatives of triazolopyridine structures possess antimicrobial activity against various bacterial and fungal strains. This suggests that this compound may also exhibit similar properties .
Case Studies and Research Findings
Research has demonstrated that compounds with similar structures to this compound have shown effective inhibition against indoleamine 2,3-dioxygenase (IDO1), a target in cancer immunotherapy. These studies suggest that this compound could enhance immune responses when used in conjunction with other immunotherapeutic agents .
Table of Biological Activities
Q & A
Basic Questions
Q. What are the recommended synthetic routes for preparing N-(2-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propyl)-3-phenylpropanamide?
- Methodological Answer : A plausible route involves coupling triazolo[4,3-a]pyridine derivatives with alkylating agents. For example, refluxing in acetonitrile with catalysts like copper(I) bromide under basic conditions (cesium carbonate) can facilitate nucleophilic substitution at the triazole nitrogen. Post-synthesis purification via column chromatography (e.g., ethyl acetate/hexane gradients) is critical to isolate the target compound .
- Key Data : Reaction optimization (temperature, solvent, catalyst ratios) is essential to achieve yields >15%, as seen in analogous triazolo-pyridine syntheses .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Multinuclear NMR spectroscopy (¹H, ¹³C) is indispensable. For instance, the triazole proton typically resonates at δ 8.5–9.5 ppm in ¹H NMR, while the propanamide carbonyl appears at ~170 ppm in ¹³C NMR. X-ray crystallography (e.g., CCDC data for analogous triazolo-pyridines) provides definitive confirmation of stereochemistry .
- Key Data : Crystallographic parameters (e.g., bond angles, torsion angles) for triazolo-pyridine derivatives are available in Supporting Information files from published studies .
Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?
- Methodological Answer : Screen for histone deacetylase (HDAC) inhibition using fluorometric assays, as triazolo-pyridine analogs have shown antiproliferative activity via HDAC modulation. Dose-response curves (IC₅₀) and Western blotting for acetylated histone H3 are recommended for validation .
Advanced Research Questions
Q. How can computational methods improve the synthesis efficiency of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. Tools like ICReDD’s reaction path search algorithms optimize solvent/catalyst combinations in silico, reducing experimental trial-and-error. For example, simulating nucleophilic attack energetics at the triazole ring can guide solvent selection (e.g., DMSO vs. acetonitrile) .
- Key Data : Computational workflows integrating Gaussian 16 and ORCA software have reduced reaction development time by 40% in similar heterocyclic systems .
Q. How to resolve contradictions in bioactivity data caused by structural isomers?
- Methodological Answer : Isomer separation via chiral HPLC (e.g., Chiralpak IA column) followed by independent bioactivity testing is critical. For example, triazolo-pyridine regioisomers (1,2,4-triazole vs. 1,3,4-triazole) exhibit divergent HDAC inhibition profiles. Validate purity via HRMS and compare IC₅₀ values across isomers .
Q. What strategies mitigate low yields in large-scale synthesis?
- Methodological Answer : Optimize stoichiometry using Design of Experiments (DoE). For instance, varying molar ratios of triazolo-pyridine precursors (1:1 to 1:1.2) and reaction time (12–48 hrs) under reflux improves yield reproducibility. Scale-up via continuous-flow reactors (e.g., Corning AFR) minimizes side reactions .
- Key Data : Pilot studies on triazolo-pyridines achieved 85% yield at 10 g scale using flow chemistry .
Q. How to assess the compound’s stability under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via LC-MS over 72 hrs. For example, esterase-mediated hydrolysis of propanamide moieties in plasma may require prodrug strategies .
Data Contradiction Analysis
Q. Discrepancies in reported antiproliferative activity: How to troubleshoot?
- Methodological Answer : Cross-validate assay conditions (e.g., cell lines, incubation time). For instance, HDAC inhibition in MCF-7 vs. HeLa cells may differ due to variable HDAC isoform expression. Use siRNA knockdowns to confirm target specificity .
Q. Conflicting crystallographic data on triazolo-pyridine conformers: How to reconcile?
- Methodological Answer : Compare torsion angles (N1-C2-C3-N4) across datasets. If variations exceed 10°, consider solvent polarity during crystallization (e.g., methanol vs. DMF). Re-refine structures using SHELXL and validate via R-factor convergence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
